2-(Isoxazol-4-yl)phenol 2-(Isoxazol-4-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830568
InChI: InChI=1S/C9H7NO2/c11-9-4-2-1-3-8(9)7-5-10-12-6-7/h1-6,11H
SMILES:
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

2-(Isoxazol-4-yl)phenol

CAS No.:

Cat. No.: VC15830568

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Isoxazol-4-yl)phenol -

Specification

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 2-(1,2-oxazol-4-yl)phenol
Standard InChI InChI=1S/C9H7NO2/c11-9-4-2-1-3-8(9)7-5-10-12-6-7/h1-6,11H
Standard InChI Key AOFRYHSSPWIJNK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CON=C2)O

Introduction

Structural and Chemical Characteristics of 2-(Isoxazol-4-yl)phenol

Molecular Architecture

The compound consists of a phenol group (C6H5OH) fused to an isoxazole ring (C3H3NO), with the isoxazole’s oxygen and nitrogen atoms at positions 1 and 2, respectively. Substituents on the phenolic ring or isoxazole moiety significantly influence its reactivity and biological activity. For example, electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) enhance antibacterial potency, while methoxy (-OCH3) groups improve COX-2 selectivity .

Physicochemical Properties

Table 1 summarizes key physicochemical data for select 2-(Isoxazol-4-yl)phenol derivatives synthesized in recent studies:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)SolubilityRf Value
I1C16H13NO428381DMSO0.92
I2C15H10ClNO227188DMSO0.92
I3C15H10N2O428286DMSO0.88
I4C15H10ClNO227187DMSO0.90

Data derived from , representing derivatives with varying substituents (e.g., -Cl, -NO2, -OCH3).

The solubility in dimethyl sulfoxide (DMSO) and moderate melting points (81–88°C) suggest suitability for in vitro biological assays. Thin-layer chromatography (TLC) Rf values (0.88–0.92) indicate polar characteristics, consistent with the phenolic hydroxyl group .

Synthetic Methodologies

Chalcone Cyclization

A common route involves the cyclization of chalcone precursors with hydroxylamine hydrochloride (NH2OH·HCl). For instance, 4-hydroxychalcone treated with NH2OH·HCl in ethanol under reflux yields 2-(Isoxazol-4-yl)phenol derivatives (40–46% yield) . The reaction mechanism proceeds via oximation of the α,β-unsaturated ketone, followed by intramolecular cyclization (Scheme 1).

Scheme 1:

Chalcone+NH2OH\cdotpHClEthanol, ΔIsoxazole Derivative\text{Chalcone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Ethanol, Δ}} \text{Isoxazole Derivative}

Aldoxime Chlorination and Cycloaddition

Alternative methods employ aldoxime intermediates. For example, 4-fluorobenzaldehyde reacts with phenol to form an aldoxime, which undergoes chlorination with N-chlorosuccinimide (NCS) and subsequent [3+2] cycloaddition with alkynes (e.g., 2-(but-3-yn-2-yl)isoindoline-1,3-dione) to yield 4-phenoxy-phenyl isoxazoles . This method achieves higher yields (80–86%) and scalability for industrial production .

Biological Activities and Mechanisms

Antibacterial Effects

Derivatives with chloro (-Cl) or nitro (-NO2) substituents exhibit potent activity against gram-negative bacteria. Compound I2 (4-[5-(4-chlorophenyl)isoxazol-3-yl]phenol) showed a minimum inhibitory concentration (MIC) of 1.7 µg/mL against Escherichia coli, comparable to ciprofloxacin . The mechanism involves disruption of bacterial cell membrane integrity via hydrophobic interactions with lipid bilayers .

Anti-Inflammatory and COX-2 Inhibition

4-[5-methyl-3-phenylisoxazol-4-yl]-benzene sulfonamide, a derivative, demonstrated 95% inhibition of COX-2 at 10 µM, with 50-fold selectivity over COX-1 . Molecular docking studies reveal hydrogen bonding between the sulfonamide group and COX-2’s Arg120 residue, mimicking the binding of celecoxib .

Anticancer and ACC Inhibition

Applications in Drug Development

Osteogenic Agents

5-{4-isopropoxy-2-[4-(pyrrolidin-1-yl)butoxy]phenyl}-4-(4-methoxyphenyl)isoxazole (7a) promoted osteoblast mineralization by 194% at 10 µM, surpassing ipriflavone (100%) with minimal cytotoxicity (71% cell viability) . This suggests potential for treating osteoporosis.

GABA Antagonists

3-Isoxazolyl GABA antagonists, such as 4-(3-chlorophenyl)-5-(4-piperidyl)isoxazole, showed nanomolar affinity for GABA receptors (Ki = 12 nM) . These compounds are candidates for managing epilepsy and anxiety disorders.

Future Directions

While 2-(Isoxazol-4-yl)phenol derivatives show promise, challenges remain:

  • Toxicity Mitigation: Compound 3 in osteogenic studies caused 68% cytotoxicity at 10 µM, necessitating structural optimization .

  • Bioavailability Enhancement: Poor aqueous solubility limits in vivo efficacy. Prodrug strategies or nanoformulations could improve pharmacokinetics.

  • Targeted Delivery: Antibody-drug conjugates (ADCs) may enhance selectivity for cancer cells overexpressing ACC .

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